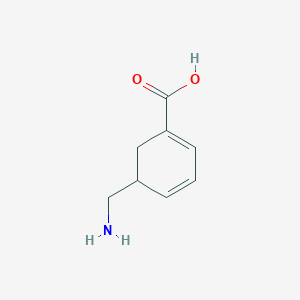
5-(Aminomethyl)cyclohexa-1,3-dienecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 5-(Aminomethyl)cyclohexa-1,3-dienecarboxylic acid can be achieved through several routes. One common method involves the double dehydrobromination of 1,2-dibromocyclohexane using sodium hydride (NaH) as a base . This reaction yields cyclohexa-1,3-diene, which can then be further functionalized to introduce the amino and carboxylic acid groups at the desired positions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Análisis De Reacciones Químicas
5-(Aminomethyl)cyclohexa-1,3-dienecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds in the cyclohexa-1,3-diene ring to single bonds, yielding cyclohexane derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
5-(Aminomethyl)cyclohexa-1,3-dienecarboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 5-(Aminomethyl)cyclohexa-1,3-dienecarboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can influence various biochemical pathways, leading to changes in cellular functions .
Comparación Con Compuestos Similares
Similar compounds to 5-(Aminomethyl)cyclohexa-1,3-dienecarboxylic acid include:
Cyclohexa-1,3-diene: A simpler structure without the amino and carboxylic acid groups.
Gabaculine: A compound with similar structural features but different functional groups.
The uniqueness of this compound lies in its specific functional groups and their positions on the cyclohexa-1,3-diene ring, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
134039-31-9 |
|---|---|
Fórmula molecular |
C8H11NO2 |
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
5-(aminomethyl)cyclohexa-1,3-diene-1-carboxylic acid |
InChI |
InChI=1S/C8H11NO2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-3,6H,4-5,9H2,(H,10,11) |
Clave InChI |
FGBPJZKBYYFXOE-UHFFFAOYSA-N |
SMILES |
C1C(C=CC=C1C(=O)O)CN |
SMILES canónico |
C1C(C=CC=C1C(=O)O)CN |
Sinónimos |
1,3-Cyclohexadiene-1-carboxylicacid,5-(aminomethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















